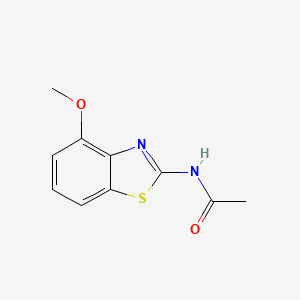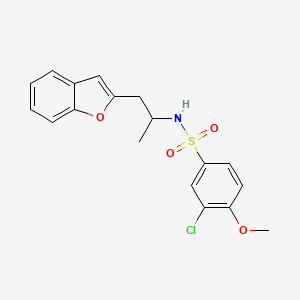
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.264 Da .
Chemical Reactions Analysis
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .Scientific Research Applications
Antioxidant and Anti-inflammatory Properties : Research has shown that derivatives of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide exhibit promising antioxidant and anti-inflammatory activities. These compounds have demonstrated significant efficacy in scavenging free radicals and inhibiting lipid peroxidation, which are crucial processes in the management of oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).
Antitumor Activity : Several this compound derivatives have been synthesized and evaluated for their potential antitumor activity. Notably, certain compounds have shown considerable activity against a range of cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Analgesic Activity : Studies on acetamide derivatives, including this compound, have explored their analgesic properties. These compounds have shown effectiveness in reducing pain in various models, highlighting their potential for development into new pain management drugs (Kaplancıklı et al., 2012).
Metabolic Stability Improvement : In the quest for drugs with improved metabolic stability, derivatives of this compound have been investigated. These studies aim to reduce metabolic deacetylation, thereby enhancing the stability and efficacy of potential therapeutic compounds (Stec et al., 2011).
Anti-Inflammatory and MAP Kinase Inhibition : Novel derivatives have been found to exhibit significant in vitro and in vivo anti-inflammatory activity, as well as inhibition of p38α MAP kinase, an important target in inflammatory disease pathways. This suggests a potential role in developing treatments for inflammatory diseases (Tariq et al., 2018).
Selective β3-Adrenergic Receptor Agonists : Some this compound derivatives have been identified as potent and selective agonists for the β3-adrenergic receptor, with applications in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Future Directions
Benzothiazoles are of great interest due to their wide range of biological activities and medicinal applications . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Mechanism of Action
Target of Action
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative that has been found to display a variety of antibacterial activities . The primary targets of this compound include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The mode of action of this compound involves inhibiting the aforementioned enzymes . By inhibiting these enzymes, the compound interferes with the bacteria’s ability to carry out essential biochemical reactions, leading to the inhibition of bacterial growth.
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the enzymes it targets . These pathways are crucial for various cellular processes, including DNA replication, cell wall synthesis, protein synthesis, and metabolic processes. By inhibiting these enzymes, the compound disrupts these pathways, leading to the inhibition of bacterial growth.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting essential enzymes, the compound disrupts crucial biochemical pathways, leading to the inhibition of bacterial growth.
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDZPXNDPBKKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)



![[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2447899.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2447900.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2447901.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2447903.png)


